molecular formula C9H7F3O2 B13467166 4-(1,2,2-Trifluoroethyl)benzoic acid

4-(1,2,2-Trifluoroethyl)benzoic acid

Cat. No.: B13467166
M. Wt: 204.15 g/mol
InChI Key: YJODISCXZGOZDT-UHFFFAOYSA-N
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Description

4-(1,2,2-Trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid where the hydrogen atom in the para position is replaced by a 1,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Trifluoroethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoic acid with 1,2,2-trifluoroethane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the bromobenzoic acid and the trifluoroethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-Trifluoroethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1,2,2-Trifluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,2,2-Trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biochemical pathways, making it useful in various applications such as drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-Fluorobenzoic acid
  • 4-Methylbenzoic acid

Comparison

4-(1,2,2-Trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. For example, the trifluoroethyl group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

4-(1,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14)

InChI Key

YJODISCXZGOZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)F)C(=O)O

Origin of Product

United States

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